molecular formula C17H26N2O4 B14476205 Carbamic acid, (3-butoxyphenyl)-, 2-(4-morpholinyl)ethyl ester CAS No. 65347-91-3

Carbamic acid, (3-butoxyphenyl)-, 2-(4-morpholinyl)ethyl ester

Cat. No.: B14476205
CAS No.: 65347-91-3
M. Wt: 322.4 g/mol
InChI Key: XPOMVEWPTSHEIO-UHFFFAOYSA-N
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Description

Carbamic acid, (3-butoxyphenyl)-, 2-(4-morpholinyl)ethyl ester is a chemical compound known for its diverse applications in various fields. It is often used in research and industrial settings due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamic acid, (3-butoxyphenyl)-, 2-(4-morpholinyl)ethyl ester typically involves the reaction of 3-butoxyphenyl isocyanate with 2-(4-morpholinyl)ethanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the ester bond.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (3-butoxyphenyl)-, 2-(4-morpholinyl)ethyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

Carbamic acid, (3-butoxyphenyl)-, 2-(4-morpholinyl)ethyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: It is used in biochemical assays and as a probe to study enzyme activities.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Carbamic acid, (3-butoxyphenyl)-, 2-(4-morpholinyl)ethyl ester involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact mechanism depends on the context of its use and the specific targets involved.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, (3-butoxyphenyl)-, 2-(4-piperidinyl)ethyl ester
  • Carbamic acid, (3-butoxyphenyl)-, 2-(4-pyrrolidinyl)ethyl ester

Uniqueness

Carbamic acid, (3-butoxyphenyl)-, 2-(4-morpholinyl)ethyl ester is unique due to its specific structural features, which confer distinct chemical properties and reactivity. Its morpholine ring provides unique steric and electronic effects, differentiating it from similar compounds.

Properties

CAS No.

65347-91-3

Molecular Formula

C17H26N2O4

Molecular Weight

322.4 g/mol

IUPAC Name

2-morpholin-4-ylethyl N-(3-butoxyphenyl)carbamate

InChI

InChI=1S/C17H26N2O4/c1-2-3-10-22-16-6-4-5-15(14-16)18-17(20)23-13-9-19-7-11-21-12-8-19/h4-6,14H,2-3,7-13H2,1H3,(H,18,20)

InChI Key

XPOMVEWPTSHEIO-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC(=C1)NC(=O)OCCN2CCOCC2

Origin of Product

United States

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